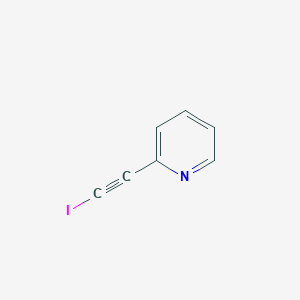

2-(Iodoethynyl)pyridine

描述

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Compounds

Pyridine, with the chemical formula C₅H₅N, is a fundamental heterocyclic organic compound. wikipedia.org It is structurally analogous to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's properties, making the pyridine ring a common feature in many important compounds, including pharmaceuticals and agrochemicals. wikipedia.org The reactivity of pyridine can be categorized into three main types: electrophilic substitution, where it displays aromatic character; nucleophilic substitution at positions 2 and 4; and reactions at the nitrogen atom, which behaves like a tertiary amine. wikipedia.org

The introduction of an iodoethynyl group at the 2-position of the pyridine ring to form 2-(Iodoethynyl)pyridine creates a molecule with distinct electronic and steric characteristics. The nitrogen atom in the pyridine ring influences the reactivity of the iodoalkyne moiety, and in turn, the iodoalkyne group affects the properties of the pyridine ring. This interplay of functional groups makes this compound a subject of interest in the study of heterocyclic compounds.

Significance of Iodoalkynes as Synthetic Intermediates and Building Blocks

Iodoalkynes are highly valuable precursors in organic synthesis due to the reactivity of the carbon-iodine bond. core.ac.uknih.govjove.com This feature allows them to participate in a wide array of chemical transformations, making them powerful building blocks for the construction of complex molecular architectures. nih.govjove.comacs.org In recent years, haloalkynes have been recognized as versatile molecules in a variety of synthetic processes. acs.org

One of the key applications of iodoalkynes is in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The use of iodoalkynes as reagents is crucial for these transformations, and their reactivity often surpasses that of terminal alkynes. acs.org Additionally, iodoalkynes can be used in the synthesis of conjugated diynes, which are important components in natural products, pharmaceuticals, and functional materials. acs.org The versatility of iodoalkynes is further demonstrated by their use in the synthesis of various heterocyclic compounds, such as α-iodoketones, which are precursors to important pharmacological compounds. researchgate.net

Overview of Key Research Areas Pertaining to this compound

The unique structural features of this compound have led to its use in several key areas of chemical research, most notably in supramolecular chemistry and materials science. The compound's ability to act as both a halogen bond donor (via the iodine atom) and a halogen bond acceptor (via the pyridine nitrogen) makes it a valuable tool for the construction of self-assembling supramolecular structures. researchgate.netacs.org

Research has demonstrated that this compound and its derivatives can self-assemble through intermolecular C–I∙∙∙∙N halogen bonds to form discrete and infinite crystalline structures. researchgate.net This has led to the creation of novel supramolecular architectures, such as triangles and double helices. researchgate.net The formation of these structures is often influenced by the choice of solvents and subtle modifications to the molecular structure of the monomer. researchgate.net

Furthermore, this compound has been employed in the synthesis of cocrystals, where it forms halogen bonds with other molecules. acs.orgacs.org These studies have provided insights into the nature of halogen bonding and its application in crystal engineering. The ability to control the assembly of molecules in the solid state is crucial for the development of new materials with tailored properties, such as liquid crystals and conducting materials. researchgate.net The compound has also been investigated for its potential applications in catalysis and molecular electronics. medscape.comresearchgate.net

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄IN sigmaaldrich.comnih.gov |

| Molecular Weight | 229.02 g/mol sigmaaldrich.comnih.gov |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 37968-62-0 sigmaaldrich.comnih.gov |

| IUPAC Name | 2-(2-iodoethynyl)pyridine nih.gov |

Key Research Applications of this compound and Related Compounds

| Research Area | Application | Key Findings |

|---|---|---|

| Supramolecular Chemistry | Formation of self-assembling structures | Can form triangles and double helices through halogen bonding. researchgate.net |

| Materials Science | Crystal engineering | Used to create cocrystals with specific arrangements. acs.orgacs.org |

| Catalysis | Precursor for catalytic systems | Investigated for potential in hydrogen evolution catalysis. medscape.comresearchgate.net |

| Organic Synthesis | Building block | Used in the synthesis of complex heterocyclic systems. acs.org |

Structure

3D Structure

属性

分子式 |

C7H4IN |

|---|---|

分子量 |

229.02 g/mol |

IUPAC 名称 |

2-(2-iodoethynyl)pyridine |

InChI |

InChI=1S/C7H4IN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H |

InChI 键 |

MPPYNDIVYHMJNR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)C#CI |

产品来源 |

United States |

Synthetic Methodologies for 2 Iodoethynyl Pyridine and Its Derivatives

Direct Iodination of Ethynylpyridine Precursors

The most common and direct route to 2-(iodoethynyl)pyridine involves the electrophilic iodination of its terminal alkyne precursor, 2-ethynylpyridine (B158538).

Reagents and Reaction Conditions for Terminal Alkyne Iodination

The conversion of 2-ethynylpyridine to its iodo-derivative is efficiently accomplished using an electrophilic iodine source. A widely adopted method involves N-Iodosuccinimide (NIS) as the iodinating agent, often activated by a catalytic amount of silver(I) nitrate (B79036) (AgNO₃) nih.govacs.orgorganic-chemistry.orgacs.org. The reaction is typically carried out in a solvent such as acetone (B3395972) under an inert atmosphere organic-chemistry.orgacs.org. This process is highly effective for the iodination of various terminal alkynes, including those with pyridine (B92270) functionalities nih.govacs.org.

The general reaction proceeds by treating a solution of the ethynylpyridine precursor with NIS and a catalytic quantity of silver(I) nitrate organic-chemistry.orgacs.org. The reaction can be stirred for several hours to ensure completion, after which standard aqueous work-up and purification by flash chromatography yield the desired this compound product organic-chemistry.orgacs.org. Yields for this iodination step are often high, with reports of around 82-85% organic-chemistry.orgacs.org.

Alternative metal-free conditions have also been developed. For instance, NIS can be activated by acetic acid for a highly chemoselective and efficient direct iodination of terminal alkynes organic-chemistry.org. Other methods include the use of potassium iodide (KI) with an oxidant like copper sulfate (B86663) or under aerobic conditions mediated by sodium p-toluenesulfinate sioc-journal.cnorganic-chemistry.org.

Table 1: Reagents and Conditions for Terminal Alkyne Iodination

| Iodinating Agent | Catalyst/Activator | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Silver(I) Nitrate (catalytic) | Acetone | Inert atmosphere, stir for 24h | organic-chemistry.org, acs.org |

| N-Iodosuccinimide (NIS) | Acetic Acid | Not specified | Metal-free conditions | organic-chemistry.org |

| Potassium Iodide (KI) | Copper(II) Sulfate | Not specified | Likely involves oxidation of KI | organic-chemistry.org |

| Potassium Iodide (KI) | Sodium p-toluenesulfinate / O₂ (air) | Ethanol | Room temperature, air atmosphere | sioc-journal.cn |

Precursor Synthesis: Strategies for Ethynylpyridine Scaffold Formation

The utility of the direct iodination method is contingent on the availability of the 2-ethynylpyridine precursor. This scaffold is most reliably constructed through palladium-catalyzed cross-coupling reactions involving halopyridine derivatives.

The Sonogashira coupling reaction is the predominant method for synthesizing 2-ethynylpyridine metu.edu.trscilit.com. This reaction creates a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium-copper system metu.edu.tr. In this context, a 2-halopyridine, such as 2-bromopyridine (B144113), is coupled with an acetylene (B1199291) source metu.edu.tracs.org.

To avoid the complexities of handling acetylene gas, a common strategy is to use a protected form of acetylene, such as trimethylsilylacetylene (B32187) (TMSA) metu.edu.tracs.org. The reaction of 2-bromopyridine with TMSA is typically performed in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) iodide (CuI) co-catalyst metu.edu.tracs.org. The reaction is run in a basic solvent like triethylamine, which also serves as the acid scavenger acs.org. Following the coupling, the trimethylsilyl (B98337) protecting group is readily removed by treatment with a base, such as sodium hydroxide (B78521) in methanol, to afford 2-ethynylpyridine acs.org. This two-step sequence generally provides high yields acs.org.

The synthesis of the 2-ethynylpyridine precursor is a prime example of the functionalization of halopyridines. 2-Bromopyridine and 2-chloropyridine (B119429) are common and commercially available starting materials for this transformation metu.edu.tracs.orgkoreascience.kr. The Sonogashira reaction effectively converts the carbon-halogen bond at the 2-position of the pyridine ring into a carbon-carbon bond with the desired ethynyl (B1212043) group metu.edu.tr. This approach is versatile and can be adapted to synthesize a wide range of substituted ethynylpyridine derivatives by starting with appropriately substituted halopyridines koreascience.kr. Beyond Sonogashira coupling, other transition-metal-catalyzed reactions, such as Suzuki and Ullmann-type couplings, can be used to functionalize the 2-halopyridine scaffold, highlighting its importance as a versatile intermediate in organic synthesis koreascience.kr.

Palladium-Catalyzed Coupling Approaches (e.g., Sonogashira-type reactions)

Yield Optimization and Purification Considerations

For the synthesis of the 2-ethynylpyridine precursor via Sonogashira coupling, yields can be quite high, with the reaction of 2-bromopyridine and TMSA achieving a 95% yield, followed by a 95% yield for the desilylation step acs.org. Using TMSA often provides safer handling and higher yields (75–85%) compared to using acetylene gas metu.edu.tr. Optimal reaction temperatures typically range from 60–80°C, balancing the reaction rate against the formation of side products metu.edu.tr.

Following the synthesis, purification is crucial. For both the precursor and the final this compound, silica (B1680970) gel column chromatography is the standard method for purification organic-chemistry.orgacs.orgmetu.edu.tr. The crude reaction mixture is typically subjected to chromatography using a solvent system such as ethyl acetate (B1210297) and pentane (B18724) or ethyl acetate and hexane (B92381) to isolate the pure product from unreacted starting materials and catalyst residues acs.org.

Table 2: Reported Yields for Synthetic Steps

| Reaction Step | Starting Materials | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 2-Bromopyridine + Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)pyridine | 95% | acs.org |

| Desilylation | 2-((Trimethylsilyl)ethynyl)pyridine | 2-Ethynylpyridine | 95% | acs.org |

| Direct Iodination | 2-((3-Ethynylphenyl)ethynyl)pyridine + NIS/AgNO₃ | 2-((3-Iodoethynylphenyl)ethynyl)pyridine | 82% | organic-chemistry.org, acs.org |

| Direct Iodination | 3-((2-Ethynylphenyl)ethynyl)pyridine + NIS/AgNO₃ | 3-((2-Iodoethynylphenyl)ethynyl)pyridine | 85% | acs.org |

Supramolecular Chemistry and Halogen Bonding Involving 2 Iodoethynyl Pyridine

Fundamentals of Halogen Bonding (XB) with Iodoalkynes

Halogen bonding (XB) is a noncovalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site on another molecule. researchgate.netwikipedia.org This interaction has emerged as a powerful tool in supramolecular chemistry for constructing ordered assemblies. acs.org Iodoalkynes, a class of compounds containing a C≡C-I moiety, are particularly effective halogen bond donors due to the unique electronic properties of the iodine atom when bonded to an sp-hybridized carbon. researchgate.netrsc.org

Contrary to the typical view of halogens as uniformly electron-rich, a covalently bonded halogen atom exhibits an anisotropic distribution of electron density. researchgate.netacs.org This results in a region of lower electron density, and consequently a positive electrostatic potential, located on the outermost portion of the halogen atom, directly opposite the covalent bond. acs.orgbeilstein-journals.orgnih.gov This electrophilic region is known as a "σ-hole". researchgate.netnih.gov

The formation of the σ-hole is a result of "polar flattening," where the halogen's electron charge is polarized towards the covalent bond, leaving a positive cap on the extension of this bond. researchgate.netbeilstein-journals.org The sp-hybridization of the carbon atom in an iodoalkyne is crucial for enhancing the σ-hole on the iodine atom. rsc.org The high s-character of the sp-hybridized carbon makes it more electronegative than sp2 or sp3 carbons, which withdraws electron density from the attached iodine atom, thereby increasing the magnitude of the positive electrostatic potential of the σ-hole. rsc.orgsmu.ca Theoretical and crystallographic studies confirm that the ethynyl-based iodine atom possesses a significant polar σ-hole, making iodoalkynes strong and effective halogen bond donors. rsc.org For instance, the calculated maximum positive electrostatic potential (Vs,max) of 1,4-bis(iodoethynyl)benzene is comparable to that of potent XB donors like 1,4-diiodo-tetrafluorobenzene. rsc.org

The table below compares the calculated electrostatic potential (Vs,max) of various iodine-containing molecules, illustrating the effect of the bonded group on the σ-hole's strength.

| Compound | Vs,max (e) | Reference(s) |

| Iodobenzene (I-2) | 0.027 | beilstein-journals.orgnih.gov |

| Molecular Iodine (I-1) | 0.049 | beilstein-journals.orgnih.gov |

| Trifluoroiodomethane (I-3) | 0.049 | beilstein-journals.orgnih.gov |

| Iodine Monofluoride (I-4) | 0.090 | beilstein-journals.orgnih.gov |

This table demonstrates that the chemical environment significantly impacts the electrophilicity of the iodine atom's σ-hole.

The electrophilic σ-hole on the iodine atom of a halogen bond donor interacts with an electron-rich site, or Lewis base, which acts as the halogen bond acceptor. researchgate.net A wide variety of nucleophiles can serve as XB acceptors, including anions and atoms with lone pairs of electrons like oxygen, sulfur, and nitrogen. oup.comiucr.org

The nitrogen atom of a pyridine (B92270) ring is a particularly reliable and frequently studied halogen bond acceptor. researchgate.net Its sp2-hybridized lone pair of electrons provides a well-defined, nucleophilic site that can effectively interact with the σ-hole of a halogen bond donor like 2-(iodoethynyl)pyridine. researchgate.netlibretexts.org The resulting C–I···N interaction is a cornerstone of self-assembly for these types of molecules. researchgate.netnih.gov While pyridine nitrogen is a common acceptor, other sites like carbonyl oxygens can also participate in halogen bonding, though the strength of the interaction may differ. oup.comacs.org Studies comparing acceptor strengths have shown an increasing affinity in the order of pyridine < C═O < S═O < P═O < quinuclidine (B89598). acs.orgresearchgate.net

A defining characteristic of halogen bonding is its high degree of directionality. acs.org The interaction is strongest when the halogen bond acceptor approaches the halogen donor along the axis of the covalent bond, leading to a bond angle (e.g., C–I···N) that is typically close to 180°. acs.orgacs.orglibretexts.org This linearity is a direct consequence of the σ-hole being precisely located on the extension of the covalent bond. acs.org

The strength of halogen bonds can be substantial, with interaction energies comparable to those of well-known hydrogen bonds. acs.org For C–I···N bonds, the interaction strength is significant, leading to short contact distances that are less than the sum of the van der Waals radii of iodine and nitrogen. libretexts.org For example, in cocrystals of N-haloimides with 2-substituted pyridines, I···N distances have been observed to range from 2.279 Å to 2.614 Å. nih.gov The interaction energy for N-iodoimide-pyridine complexes can be as high as -99 kJ mol⁻¹. nih.gov Deshielding of the acetylenic carbon attached to iodine by approximately 12 ppm in 13C NMR spectra upon complexation provides further evidence of this strong interaction. mdpi.com

The following table presents geometric data for C–I···N halogen bonds in various supramolecular assemblies.

| Complex Type | I···N Distance (Å) | C–I···N Angle (°) | Reference(s) |

| 1D Chains of p-diiodotetrafluorobenzene and p-bis(dimethylamino)benzene | --- | 174 | libretexts.org |

| N-Iodosuccinimide:Pyridine Complex | 2.279(2) | --- | nih.gov |

| N-Iodosuccinimide:2-Ethylpyridine Complex | 2.325(18) | --- | nih.gov |

This table illustrates the short distances and high directionality characteristic of strong C–I···N halogen bonds.

The strength of a halogen bond can be systematically tuned by modifying the chemical structure of the halogen bond donor. acs.org Attaching electron-withdrawing groups to the molecule containing the halogen atom enhances the positive character of the σ-hole, thereby increasing the strength of the halogen bond. acs.orgacs.orgtamuc.edu This effect can be quantified and predicted using principles like linear free-energy relationships (LFERs). acs.orgresearchgate.net

Studies on para-substituted (iodoethynyl)benzene (B1606193) derivatives complexed with the XB acceptor quinuclidine have demonstrated a strong LFER, where the binding affinity correlates well with the Hammett parameter (σpara) of the substituent. acs.org Electron-withdrawing groups (with positive σpara values) lead to stronger binding, while electron-donating groups (with negative σpara values) weaken the interaction. acs.org This tunability is a powerful feature for the rational design of supramolecular structures.

The table below shows the effect of different para-substituents on the association constant (Ka) for the complexation of (iodoethynyl)benzene derivatives with quinuclidine.

| Para-Substituent (on iodoethynylbenzene) | Hammett Parameter (σpara) | Association Constant (Ka) in C6D6 (M⁻¹) | Binding Free Enthalpy (-ΔG) (kcal mol⁻¹) | Reference(s) |

| Dimethylamino (-NMe₂) | -0.83 | 6.3 ± 0.6 | 1.1 | acs.org |

| Nitro (-NO₂) | +0.78 | 25 ± 8 | 1.9 | acs.org |

This data clearly shows that electron-withdrawing substituents like the nitro group increase the association constant and binding free enthalpy, indicating a stronger halogen bond, compared to electron-donating groups like the dimethylamino group. acs.org

Directionality and Strength of C-I···N Halogen Bonds

Supramolecular Architectures Directed by Halogen Bonding

The specific combination of a strong halogen bond donor (iodoethynyl group) and a well-defined acceptor (pyridine nitrogen) within the same molecule makes this compound and its derivatives ideal building blocks for supramolecular self-assembly. The defined geometry of the C–I···N halogen bond directs the molecules to organize into predictable and complex architectures in the crystalline state. nih.gov

Research has demonstrated that achiral this compound derivatives can self-assemble into remarkable structures, including single-component supramolecular triangles and even pairs of intertwined double helices (31 and 32). nih.gov The formation of these distinct supramolecular architectures is highly sensitive to subtle changes in the molecular structure of the monomer and the choice of crystallization solvents. nih.gov Furthermore, iodoalkynyl-substituted (phenylethynyl)pyridines have been shown to form discrete, parallelogram-shaped dimers through two self-complementary C–I···N halogen bonds. researchgate.netacs.orgnih.gov These findings highlight the precision and control that halogen bonding offers in the bottom-up construction of complex nanostructures from simple molecular components. nih.govacs.org

Self-Assembly of this compound Derivatives

Formation of Discrete Self-Complementary Dimers

Research has demonstrated that derivatives of this compound can form discrete, self-complementary dimers. acs.orgnih.gov For instance, several iodoalkynyl-substituted (phenylethynyl)pyridines have been shown to create parallelogram-shaped dimers stabilized by two self-complementary N–I halogen bonds. researchgate.netacs.org These findings underscore the feasibility of using this motif to create predictable, finite supramolecular structures. acs.orgnih.gov

Assembly into Infinite Zigzag Chains

Under specific conditions, the self-assembly of this compound and its derivatives can extend beyond simple dimers to form infinite one-dimensional structures. The interplay of halogen bonds often leads to the formation of seemingly infinite zigzag chains. acs.org This type of assembly has been observed in co-crystals where bis(iodoethynyl)pyridine molecules alternate with bipyrimidine molecules, connected by C–I···N halogen bonds. acs.org

Construction of Supramolecular Parallelograms

The formation of supramolecular parallelograms is a notable outcome of the halogen-bonding-driven assembly of iodoalkyne-pyridine systems. acs.orgnih.gov This has been achieved through both self-complementary dimerization and the co-crystallization of bis-iodoalkynes with bipyridyl compounds. acs.orgnih.gov For example, a 2:2 co-crystal between 1,2-bis(iodoethynyl)-4,5-difluorobenzene and a dipyridyl molecule has been shown to form a discrete supramolecular parallelogram. acs.orgnih.gov The intentional combination of specifically designed bis-iodoalkynes and bipyridines allows for the predictable construction of these parallelogram-shaped macrocycles. nih.gov

Co-crystallization Strategies with Halogen Bond Acceptors

The strong halogen bond donor capacity of the iodoethynyl group makes this compound and its derivatives excellent candidates for co-crystallization with various halogen bond acceptors. acs.orgacs.orgnih.govacs.org This strategy allows for the construction of more complex and functional supramolecular architectures. acs.org

Formation of Planar π-Conjugated Sheets

A significant achievement in the crystal engineering of this compound derivatives is the formation of planar π-conjugated sheets. acs.orgnih.gov This is accomplished through the co-crystallization of ditopic halogen bond donors, such as bis(iodoethynyl)pyridines, with complementary dipyrimidyls. acs.orgnih.gov The resulting structures are held together by a cooperative network of C–I···N halogen bonds in one direction and C–H···N hydrogen bonds in a roughly orthogonal direction. acs.orgnih.gov This leads to the formation of π-stacked planar sheets of alternating bis(iodoalkynes) and bipyrimidyls. acs.orgnih.gov The planarity of these sheets is a key feature, distinguishing them from the often-corrugated sheets formed by the bipyrimidine components alone. acs.org

| Interaction Type | Role in Assembly |

| C–I···N Halogen Bonds | Connects alternating bis(iodoethynyl)pyridine and bipyrimidine molecules into zigzag chains. acs.org |

| C–H···N Hydrogen Bonds | Links ribbons of pyridine and pyrimidine (B1678525) molecules orthogonally to the halogen-bonded chains. acs.org |

Interaction with Bipyrimidylalkynes and Halide Anions

The interaction of bis(iodoethynyl)pyridines extends to bipyrimidylalkynes and halide anions, leading to a diverse range of supramolecular structures. acs.orgacs.org The co-crystallization of bis(iodoethynyl)pyridines with bipyrimidylalkynes, such as 1,2-bis(5-pyrimidyl)ethyne and 1,4-bis(5-pyrimidyl)butadiyne, has been explored, resulting in 1:1 co-crystals. acs.orgnih.gov The complementary shapes and functional groups of the components facilitate the formation of these structures through C–I···N halogen bonds and C–H···N hydrogen bonds. acs.orgnih.gov

Furthermore, the introduction of halide anions (F⁻, Cl⁻, Br⁻, I⁻) in the form of tetrabutylammonium (B224687) salts leads to the formation of extended halogen-bonded adducts with 2,6-bis(iodoethynyl)pyridine. acs.orgworktribe.com The strong interactions between the iodoethynyl groups and the halide anions can even override the tendency of the molecule to form self-complementary networks. worktribe.comresearchgate.net The resulting structures are influenced by the specific halide anion and the solvent used for crystallization. acs.orgworktribe.com For example, with bromide or chloride, one-dimensional polymeric species containing helical strands are formed. acs.orgworktribe.com

| Halogen Bond Acceptor | Resulting Supramolecular Structure |

| Bipyrimidylalkynes | 1:1 co-crystals forming planar π-conjugated sheets. acs.orgnih.gov |

| Halide Anions (Br⁻, Cl⁻) | One-dimensional polymeric species with helical strands. acs.orgworktribe.com |

| Halide Anions (I⁻) | Discrete macrocyclic species. acs.orgworktribe.com |

| Halide Anions (F⁻) | One- and two-dimensional polymeric assemblies. acs.orgworktribe.com |

Principles of Supramolecular Design and Crystal Engineering

The studies involving this compound and its derivatives highlight key principles of supramolecular design and crystal engineering. acs.orgacs.orgnih.gov The predictability of halogen bonding, particularly the C–I···N interaction, allows for the rational design of complex architectures. acs.orgnih.gov By carefully selecting complementary building blocks with appropriate geometries and functional groups, it is possible to construct targeted supramolecular assemblies. acs.orgacs.org

The concept of "tectons," or molecular building blocks, is central to this approach. mdpi.com In this context, this compound and its derivatives serve as powerful tectons. The directionality and strength of the halogen bond provide a reliable tool for controlling the self-assembly process. researchgate.net

The formation of supramolecular parallelograms through both self-assembly and co-crystallization demonstrates the deliberate construction of macrocycles. acs.orgnih.gov This is achieved by matching the shape and functionality of the interacting components. acs.org Furthermore, the cooperative use of multiple non-covalent interactions, such as halogen bonds and hydrogen bonds, is a powerful strategy for creating robust, higher-order structures like the planar π-conjugated sheets. acs.orgnih.gov The sensitivity of the final structure to subtle changes in the molecular components or the crystallization environment underscores the fine balance of forces at play in crystal engineering. nih.gov

Interplay with Other Noncovalent Interactions in Solid State

The formation of stable and predictable supramolecular assemblies is rarely the result of a single type of noncovalent interaction. More often, it is the synergistic or competitive interplay of various weak forces that dictates the final solid-state packing of molecules. In the case of cocrystals and self-assembled structures involving this compound and related compounds, the prominent C–I···N halogen bond is frequently accompanied by other interactions that cooperatively guide the molecular arrangement.

Cooperative C-H···N Hydrogen Bonds

In concert with the primary C–I···N halogen bonds, C-H···N hydrogen bonds have been identified as a significant secondary interaction that contributes to the formation of extended supramolecular structures. nih.gov These interactions, although weaker than conventional hydrogen bonds, play a crucial role in the organization of molecules within the crystal lattice. researchgate.net

In cocrystals of bis(iodoethynyl)pyridines with bipyrimidylalkynes, for instance, C–H···N hydrogen bonds work in a complementary fashion with C–I···N halogen bonds. nih.gov While the halogen bonds generate zigzag chains of alternating donor and acceptor molecules, the C–H···N hydrogen bonds create ribbons of the individual components that are orthogonal to the halogen-bonded chains. acs.org This cooperative arrangement leads to the formation of planar π-stacked sheets. nih.gov

The proton positioned para to the nitrogen atom in the pyridine ring exhibits a significant positive electrostatic potential, making it a viable hydrogen bond donor to the nitrogen atom of an adjacent pyridine molecule. acs.org Similarly, C-H groups on pyrimidine rings can form self-complementary C–H···N hydrogen bonds, holding rows of these molecules together. acs.org

Table 1: Interaction Geometries and Energies of C-H···N Hydrogen Bonds in Cocrystals

| Interacting Molecules | H···N Separation (Å) | C–H···N Angle (°) | Interaction Energy (kJ/mol) |

|---|---|---|---|

| Pyrimidine-Pyrimidine (BPE) | 2.434 - 2.574 | 157 - 167 | -23.0 to -24.2 |

π-Stacking Interactions

The planar aromatic systems inherent in this compound and its co-formers facilitate π-stacking interactions, which are another crucial element in the supramolecular assembly. These interactions, driven by electrostatic and dispersion forces between π-electron clouds, often work in tandem with halogen and hydrogen bonds to create densely packed, stable structures. mst.edu

In the cocrystals of bis(iodoethynyl)pyridines and bipyrimidylalkynes, the cooperative C–I···N halogen bonds and C–H···N hydrogen bonds result in the formation of planar conjugated sheets that are π-stacked. nih.gov This layered arrangement is a common motif in the solid-state structures of π-conjugated molecules and is essential for applications in organic electronics. mst.edu

Theoretical calculations have indicated that while weak hydrogen bonding is present, halogen bonding and π-stacking interactions are often the more dominant forces driving the molecular assembly in pyrimidine-based solid-state cocrystals. acs.orgcore.ac.uk The interplay between halogen bonding and π-stacking has been explored to create co-crystals with desirable solid-state properties. mst.edu For instance, in some systems, halogen bonding directs the primary assembly, while π-stacking interactions provide additional stabilization, leading to three-dimensional architectures. mst.edu

The significance of π-π interactions is evident in the crystal structure of 9,10-Bis-(iodoethynyl)anthracene, a related iodoalkynyl compound, where the spacing between molecules is less than 4 Å, indicating substantial π-π interactions. utc.edu

Halogen···Halogen Interactions

While the C–I···N halogen bond is the primary directional force in many assemblies involving this compound, interactions between halogen atoms themselves can also occur, influencing the crystal packing. These halogen···halogen contacts are categorized based on their geometry. Type I interactions are determined by crystal packing forces, while Type II interactions represent true halogen bonds where the electrophilic region of one halogen interacts with the nucleophilic region of another. nih.gov

In the context of iodo-substituted compounds, Type II contacts are particularly favored. nih.gov While the primary interaction in the studied systems is the C–I···N bond, the potential for I···I or other halogen···halogen interactions should not be overlooked as a secondary organizational force, particularly in structures where other strong acceptor sites are absent or sterically hindered. For example, in the crystal structure of 2,6-bis[iodoethynyl]pyridine, halogen bonding is observed between the iodine and nitrogen atoms of adjacent molecules. utc.edu However, the possibility of iodine also interacting with the ethynyl (B1212043) group of a neighboring molecule or even other halogens exists. utc.edu Research on adducts of 2,6-bis(iodoethynyl)pyridine with halide anions has shown that strong C–I···X⁻ (where X = Cl, Br, I) halogen bonds can dominate, overcoming the tendency for the molecule to form self-complementary C–I···N networks. worktribe.com This highlights the competitive nature of different halogen bonding interactions.

Reactivity and Organic Transformations of 2 Iodoethynyl Pyridine

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in the construction of complex organic molecules, and 2-(iodoethynyl)pyridine serves as a valuable participant in these transformations. eie.gr The ability to form new carbon-carbon and carbon-heteroatom bonds through catalyzed reactions makes it a key intermediate in the synthesis of a wide array of functionalized compounds. eie.gr

Transition Metal-Catalyzed Coupling (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly with palladium, has become an indispensable tool for forging new chemical bonds. eie.grrsc.org These catalysts facilitate the coupling of this compound with various partners, enabling the synthesis of complex molecular architectures. eie.grrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are highly effective for creating carbon-carbon bonds. rsc.orgacs.org In the context of this compound, the iodoalkyne moiety readily participates in these reactions. For instance, the Sonogashira coupling allows for the connection of the ethynylpyridine unit to other aryl or vinyl groups.

The Suzuki-Miyaura coupling, while powerful, often faces challenges when dealing with 2-pyridyl substrates. rsc.orgsigmaaldrich.com However, the use of this compound as an electrophilic partner can circumvent some of these difficulties. The reaction involves the coupling of the iodoalkyne with a suitable organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond.

Table 1: Examples of Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

| Coupling Reaction | Coupling Partners | Catalyst System | Product Type |

| Sonogashira | This compound, Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Di-substituted alkyne |

| Suzuki-Miyaura | This compound, Organoboron Reagent | Pd catalyst, Base | Aryl- or vinyl-substituted ethynylpyridine |

This table provides a generalized overview of common palladium-catalyzed cross-coupling reactions involving an iodoalkyne functionality.

The use of 2-pyridyl nucleophiles in cross-coupling reactions, particularly Suzuki-Miyaura reactions, is notoriously challenging. nih.govresearchgate.net Several factors contribute to this "2-pyridyl problem," including the instability of 2-pyridylboronic acids and their propensity for protodeboronation. rsc.orgresearchgate.netnih.gov The nitrogen atom in the pyridine (B92270) ring can also coordinate to the palladium catalyst, inhibiting its catalytic activity. nih.gov

To overcome these hurdles, several strategies have been developed. One approach involves the use of alternative nucleophilic partners, such as pyridine-2-sulfinates, which have shown enhanced stability and reactivity in palladium-catalyzed cross-coupling reactions. rsc.orgsigmaaldrich.com These sulfinates can be effectively coupled with various aryl halides. rsc.org Another solution is the use of specifically designed ligands and reaction conditions that minimize catalyst inhibition and promote the desired coupling. The development of air-stable 2-pyridyl MIDA boronate has also provided a more robust and handleable nucleophilic partner for cross-coupling reactions. nih.gov

Carbon-Carbon Bond Formation with Varied Coupling Partners

Formation of Carbon-Heteroatom Bonds

Beyond the formation of carbon-carbon bonds, the reactivity of this compound can be harnessed for the construction of carbon-heteroatom bonds. While less common than C-C coupling, these reactions are significant for introducing diverse functional groups. The iodoalkyne can participate in copper-catalyzed reactions with various nucleophiles, leading to the formation of new bonds with elements such as nitrogen, oxygen, and sulfur.

Derivatization Strategies and Functionalization

The functionalization of pyridines is a critical area of research due to their prevalence in pharmaceuticals and materials. researchgate.netresearchgate.net Direct and selective modification of the pyridine ring can be challenging. researchgate.net However, the presence of the iodoethynyl group in this compound offers a reactive handle for a variety of derivatization strategies.

Reactivity of the Iodoethynyl Moiety

The iodoethynyl group is a highly versatile functional group that can undergo a wide range of transformations. uniovi.es Its reactivity stems from the polarized carbon-iodine bond and the electron-rich triple bond. This dual nature allows it to participate in reactions as both an electrophile and a nucleophile precursor.

The iodine atom can be readily displaced by various nucleophiles, or it can participate in halogen-bonding interactions, influencing the supramolecular assembly of molecules. mdpi.comresearchgate.net The alkyne component can undergo cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, to form more complex ring systems. acs.org Furthermore, the entire iodoethynyl moiety can be transformed through reactions like hydrohalogenation, carbohalogenation, and other addition reactions across the triple bond, leading to a diverse array of functionalized products.

Functionalization of the Pyridine Ring

The direct functionalization of the pyridine ring is a significant challenge in organic synthesis. beilstein-journals.org The presence of the electronegative nitrogen atom makes the ring electron-deficient, which deactivates it towards common electrophilic aromatic substitution reactions. nih.gov Consequently, harsh conditions are often required, and achieving regioselectivity can be difficult. rsc.org Modern synthetic methods, however, have enabled more controlled C-H functionalization of pyridines.

Recent advancements have focused on transition-metal catalysis to achieve regioselective C-H functionalization under milder conditions. nih.gov These methods are advantageous for their atom economy and potential for late-stage functionalization of complex molecules. nih.gov Strategies include the use of iridium, palladium, and iron catalysts, which can direct substitution to specific positions (ortho, meta, or para) on the pyridine ring. beilstein-journals.orgnsf.gov For instance, iridium complexes have been used for the ortho-regiospecific C-H activation of pyridine derivatives. nsf.gov Palladium catalysis, with the aid of specialized ligands, has been employed to achieve arylation at the C3-position. beilstein-journals.org

Another effective strategy involves the temporary modification of the pyridine nitrogen. The formation of pyridine N-oxides activates the ring, facilitating nucleophilic attack at the C2 and C6 positions. organic-chemistry.orgnih.gov The subsequent addition of Grignard reagents, followed by treatment with acetic anhydride, provides a regiospecific route to 2-substituted pyridines. nih.govorganic-chemistry.org While these methods are well-established for a variety of pyridine substrates, their direct application to this compound must consider the potential reactivity of the iodoalkyne group under the reaction conditions.

Below is a table summarizing various catalytic systems developed for the functionalization of the pyridine ring, which could be hypothetically applied to this compound.

| Catalyst/Reagent System | Position Functionalized | Type of Transformation | Reference |

|---|---|---|---|

| Iridium Complex | ortho (C2/C6) | C-H Activation/Arylation | nsf.gov |

| Palladium/bipy-6-OH | meta (C3) | C-H Arylation | beilstein-journals.org |

| n-Butylsodium / ZnCl₂ | para (C4) | Metalation / Negishi Coupling | nih.gov |

| Pyridine N-Oxide + Grignard Reagent | ortho (C2) | Alkylation/Alkynylation/Arylation | nih.govorganic-chemistry.org |

| Iron Catalyst / Imine Director | ortho (C2/C6) | C-H Arylation | beilstein-journals.org |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used to create six-membered rings through the reaction of a conjugated diene with a dienophile. wikipedia.org The structure of this compound offers two potential pathways for participation in such reactions: the pyridine ring can act as a diene, or the iodoethynyl group can act as a dienophile.

The aromaticity of the pyridine ring makes it an unreactive diene in typical Diels-Alder reactions. acs.org However, this inertia can be overcome by coordinating the pyridine to a π-basic metal, such as tungsten. This coordination disrupts the ring's aromaticity, allowing it to undergo cycloaddition with electron-deficient alkenes under mild conditions. acs.org This strategy has been successfully applied to 2-substituted pyridines to generate complex isoquinuclidine cores. acs.org

More commonly, the alkyne moiety of an alkynylpyridine serves as the dienophile. The iodoethynyl group in this compound is an electron-deficient alkyne, making it a suitable candidate for reacting with electron-rich dienes. While specific intermolecular Diels-Alder reactions involving this compound are not extensively detailed, related transformations have been reported. For example, intramolecular Diels-Alder reactions of 2-(alkynyl)pyridines have been used to synthesize annelated (fused-ring) pyridines. acsgcipr.org Furthermore, asymmetric Diels-Alder reactions of 2-alkenoyl pyridines with cyclopentadiene, catalyzed by a chiral N,N′-dioxide/nickel(II) complex, demonstrate the dienophilic reactivity of substituents at the pyridine 2-position. rsc.org These reactions proceed in high yields and with excellent stereoselectivity. rsc.org

The table below presents examples of Diels-Alder reactions involving pyridine derivatives, illustrating the types of transformations possible.

| Pyridine Derivative Type | Role | Reaction Partner | Key Features | Reference |

|---|---|---|---|---|

| 2-Substituted Pyridine / Tungsten Complex | Diene | Electron-deficient Alkenes | Overcomes aromaticity; forms isoquinuclidine core. | acs.org |

| 2-Alkenoyl Pyridines | Dienophile | Cyclopentadiene | Ni(II)-catalyzed asymmetric reaction; high yield and enantioselectivity. | rsc.org |

| 2-(Alkynyl)pyridines | Dienophile | (Intramolecular Diene) | Intramolecular cycloaddition to form annelated pyridines. | acsgcipr.org |

| 1,2,4-Triazines (as pyridine precursors) | Diene | Various Dienophiles | Inverse-electron-demand Diels-Alder; forms pyridines after extrusion. | acsgcipr.org |

Coordination Chemistry of 2 Iodoethynyl Pyridine

2-(Iodoethynyl)pyridine as a Ligand

This compound functions as a monodentate ligand, primarily through the lone pair of electrons on its pyridine (B92270) nitrogen atom. This allows it to coordinate to a variety of metal centers. The electronic properties of the iodoethynyl substituent significantly modulate the ligand's behavior.

The Lewis basicity of the nitrogen atom in the pyridine ring is a crucial factor in its coordination ability. Pyridine itself is a well-known basic heterocyclic compound used in the synthesis of numerous metal complexes. jscimedcentral.com The introduction of substituents onto the pyridine ring can alter this basicity. The iodoethynyl group, containing an sp-hybridized carbon, acts as an electron-withdrawing group. researchgate.net This electronic effect reduces the electron density on the pyridine nitrogen, thereby decreasing its Lewis basicity compared to unsubstituted pyridine. Despite this reduction, the nitrogen atom retains sufficient basicity to form stable coordinate bonds with various transition metal ions. jscimedcentral.comresearchgate.net

This compound and its derivatives are capable of forming stable complexes with a range of transition metal ions, including those from the platinum group and other groups. jscimedcentral.commdpi.comtaylorandfrancis.com The primary mode of interaction is the coordination of the pyridine nitrogen atom to the metal center. nih.gov

Research has demonstrated the synthesis of complexes with metals such as Iridium(III), Silver(I), and Palladium(II). mdpi.comacs.orgresearchgate.net For instance, a biscyclometalated Iridium(III) complex featuring a 4,4′-bis(iodoethynyl)-2,2′-bipyridine ligand has been synthesized and characterized. researchgate.netmdpi.com In this complex, the pyridine nitrogen atoms of the bipyridine ligand coordinate directly to the iridium center, forming a stable octahedral geometry. mdpi.com Similarly, pyridine derivatives readily form complexes with Ni(II) and Cu(I). jscimedcentral.com The stability of these complexes is a testament to the strong binding affinity of the pyridine nitrogen, even when influenced by an electron-withdrawing iodoethynyl group. taylorandfrancis.com

Lewis Basicity of the Pyridine Nitrogen

Synthesis and Structural Features of Metal Complexes

The synthesis of metal complexes incorporating iodoethynyl-functionalized pyridine ligands typically involves the reaction of the ligand with a suitable metal salt or a precursor complex. jscimedcentral.comresearchgate.net A common strategy is the post-complexation modification, where a diethynyl-pyridine ligand is first coordinated to the metal center, followed by electrophilic iodination to install the iodo group. researchgate.net This method was successfully used to prepare an Iridium(III) complex, bis(2-phenylpyridinato)-[4,4′-bis(iodoethynyl)-2,2′-bipyridine]iridium(III) hexafluorophosphate, from its diethynyl precursor. researchgate.netmdpi.com

The structural features of these complexes are often elucidated using single-crystal X-ray diffraction. In the case of the aforementioned Iridium(III) complex, the cation adopts a nearly perfect octahedral geometry. mdpi.com The introduction of the iodoethynyl moieties on the bipyridine ligand leads to an elongation of the Ir–N and Ir–C bonds compared to the parent complex without these substituents. mdpi.com

Table 1: Selected Bond Lengths (Å) and Angles (°) for an Iridium(III) Complex with an Iodoethynyl-Functionalized Bipyridine Ligand Data sourced from single-crystal X-ray diffraction analysis of bis(2-phenylpyridinato)-[4,4′-bis(iodoethynyl)-2,2′-bipyridine]iridium(III) hexafluorophosphate. mdpi.com

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Lengths | Ir–N (bipyridine) | ~2.04 |

| Ir–N (phenylpyridine) | ~2.14 | |

| Ir–C (phenylpyridine) | ~2.01 | |

| C≡C | ~1.21 | |

| C–I | ~2.03 | |

| Bond Angles | N-Ir-N (trans) | ~171° |

| C-Ir-N (trans) | ~171° | |

| N-Ir-N (bite, bipyridine) | ~76° | |

| C-Ir-N (bite, phenylpyridine) | ~80° |

Note: Values are approximate and represent typical measurements for this type of complex.

The attachment of an electron-withdrawing iodoethynyl group to the pyridine ring enhances the electrophilicity of the metal center to which it is coordinated. researchgate.net This can modulate the redox properties of the complex. For example, studies on ruthenium bipyridine complexes have shown that introducing electron-withdrawing carboxylate groups into the ligands dramatically lowers the Ru(III)/Ru(II) redox potential, making the complex easier to oxidize. diva-portal.org A similar effect can be anticipated for complexes with iodoethynyl-substituted pyridine ligands. Furthermore, the ligand itself can be redox-active, as seen in some terpyridine-nickel complexes where the unpaired electron in a radical species resides primarily on the ligand framework. lehigh.edu

The unique electronic and structural features imparted by iodoethynylpyridine ligands suggest potential applications in catalysis. Metal complexes equipped with these ligands are considered promising for applications in (photo)catalysis. researchgate.net While specific catalytic applications for this compound complexes are still an emerging area of research, the principles of ligand design in catalysis are well-established. For instance, in nickel-catalyzed cross-coupling reactions, the electronic and steric properties of terpyridine ligands are known to moderately influence catalytic reactivity. lehigh.edu Similarly, in ruthenium-based water oxidation catalysis, strategic modification of the ligand structure is key to improving catalytic performance. diva-portal.org The ability to tune the electronic environment of the metal center using the this compound ligand opens up possibilities for designing new and efficient catalysts.

This article provides a detailed analysis of the chemical compound this compound, focusing on its theoretical and computational investigations.

Theoretical and Computational Investigations

Theoretical and computational chemistry

Advanced Characterization Techniques in Research

Spectroscopic Methodologies

Spectroscopy is a fundamental tool for elucidating the molecular features of 2-(Iodoethynyl)pyridine. Methods such as NMR, Raman, and IR spectroscopy each offer unique information about the compound's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the molecular structure of ethynylpyridines in solution. rsc.org While specific data for this compound is not detailed in the provided sources, analysis of closely related compounds like 2-(3-Iodoethynyl-phenylethynyl)pyridine offers valuable diagnostic information. acs.org

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. oregonstate.edu For a 2-substituted pyridine (B92270) ring, a characteristic set of signals appears in the aromatic region (typically δ 7.0-9.0 ppm). oregonstate.edu In the analogue 2-(3-Iodoethynyl-phenylethynyl)pyridine, the pyridine protons exhibit signals at chemical shifts including δ 8.62 (doublet), δ 7.71–7.66 (multiplet), and δ 7.27–7.24 (multiplet). acs.org These downfield shifts are characteristic of protons on an electron-deficient aromatic ring like pyridine. oregonstate.edu

¹³C NMR: The ¹³C NMR spectrum is particularly diagnostic for the ethynyl (B1212043) group. researchgate.net The two carbons of the iodoalkyne moiety (C≡C-I) are expected to show distinct signals. In iodoalkynes, the carbon atom directly attached to the iodine is significantly shielded, appearing at a very upfield chemical shift, while the second carbon of the alkyne appears further downfield. acs.org For example, in 2-(3-Iodoethynyl-phenylethynyl)pyridine, the four carbons of the two alkyne units show signals at δ 93.2, 89.4, 88.3, and a highly shielded signal at δ 8.3 ppm. acs.org The signal at 8.3 ppm is diagnostic for the carbon atom bonded to iodine. The carbon atoms of the pyridine ring typically resonate in the δ 120-150 ppm range. acs.org

Table 1: Representative NMR Chemical Shifts (δ, ppm) for a Related Iodoethynylpyridine Analogue Data for 2-(3-Iodoethynyl-phenylethynyl)pyridine in CDCl₃. acs.org

| Nucleus | Chemical Shift (ppm) | Diagnostic Feature |

|---|---|---|

| ¹H (Pyridine) | 8.62, 7.71-7.66, 7.27-7.24 | Signals in the aromatic region, characteristic of the pyridine ring. |

| ¹³C (Alkyne) | 93.2, 89.4, 88.3, 8.3 | The upfield signal at 8.3 ppm is indicative of the C-I carbon. |

Raman spectroscopy is a powerful technique for analyzing vibrational modes in molecules. uni-siegen.de It is particularly sensitive to vibrations that involve a change in polarizability, making it well-suited for studying the C≡C and C-I bonds of this compound. uni-siegen.de

The Raman spectra of pyridine and its derivatives are dominated by intense bands associated with the ring breathing modes, typically found around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net The formation of intermolecular interactions, such as the halogen bond between the iodine of this compound and a Lewis base, can cause shifts in the vibrational frequencies of the pyridine ring. nih.gov This is because the interaction perturbs the electronic distribution within the molecule. nih.gov

Key vibrational modes expected for this compound include:

C≡C Stretch: The carbon-carbon triple bond stretch, expected in the 2100-2200 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretch, which appears at lower frequencies.

Pyridine Ring Modes: Vibrations associated with the pyridine ring, which can be analyzed to understand intermolecular interactions. researchgate.netnih.gov

Analysis of these modes can provide insight into the strength and nature of the halogen bonds formed in co-crystals. nih.gov

Infrared (IR) spectroscopy is a widely used method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts. vscht.cz

Aromatic C-H Stretch: Bands appearing slightly above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic pyridine ring. vscht.cz

Alkyne C≡C Stretch: A sharp absorption band in the region of 2100–2260 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon triple bond. libretexts.org This peak can sometimes be weak in symmetrically substituted alkynes but is typically observable in terminal or asymmetrically substituted alkynes.

Aromatic C=C and C=N Stretches: Absorptions in the 1400–1600 cm⁻¹ region are due to the carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine ring. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Pyridine C-H | Stretch | > 3000 | vscht.cz |

| Alkyne C≡C | Stretch | 2100 - 2260 | libretexts.org |

Raman Spectroscopy for Vibrational Analysis

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org It has been fundamental in studying this compound and its derivatives, particularly for understanding the supramolecular structures formed through halogen bonding.

Single crystal X-ray crystallography provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. wikipedia.org For derivatives of this compound, this technique has revealed the formation of highly organized supramolecular assemblies driven by halogen bonds. acs.orgacs.org

The iodine atom in an iodoalkyne is a strong halogen bond donor due to a region of positive electrostatic potential, known as a σ-hole, located on the iodine atom along the extension of the C-I bond. acs.org The nitrogen atom of a pyridine ring acts as a halogen bond acceptor. This donor-acceptor interaction (C–I···N) is the primary driving force for self-assembly. Studies on related molecules like 2,6-bis(iodoethynyl)pyridine and other iodoalkyne-pyridyl systems show the formation of various predictable supramolecular structures, including:

Self-complementary dimers , forming parallelogram-shaped structures. acs.orgnih.gov

Infinite zigzag chains in co-crystals where iodoethynylpyridine molecules alternate with other halogen bond acceptors. acs.org

Planar π-conjugated sheets where halogen bonds and hydrogen bonds work cooperatively to organize the molecules into extended networks. acs.org

These studies demonstrate that this compound is a powerful building block in crystal engineering for creating complex and functional supramolecular architectures. utc.edu

A key aspect of X-ray diffraction studies is the quantitative analysis of the geometric parameters that define the halogen bond. A strong halogen bond is characterized by a short distance between the halogen atom (I) and the acceptor atom (N) and a nearly linear arrangement of the C–I···N atoms. acs.org

The distance between the iodine and nitrogen atoms (I···N) in these bonds is consistently shorter than the sum of their van der Waals radii (approx. 3.53 Å), indicating a significant attractive interaction. nih.gov The C–I···N angle is typically close to 180°, reflecting the highly directional nature of the σ-hole interaction. acs.org

Table 3: Selected Halogen Bond Geometries from X-ray Crystallography of Iodoethynylpyridine Derivatives

| Compound System | I···N Distance (Å) | C–I···N Angle (°) | Reference |

|---|---|---|---|

| Self-complementary iodoalkyne dimer | 2.769(2) | 175.67(8) | nih.gov |

| 1:1 Cocrystal of bis-iodoethynyl derivative | 2.804(3) | 178.00(11) | acs.org |

| 2:2 Cocrystal parallelogram | 2.733(4) | 174.28(19) | acs.org |

| Cocrystal of 2,6-bis(iodoethynyl)pyridine | 2.815(3) | 178.95(10) | acs.org |

This quantitative data from numerous crystal structures confirms the robustness and predictability of the C–I···N halogen bond involving the iodoethynylpyridine moiety, establishing it as a cornerstone interaction in supramolecular chemistry. acs.orgacs.orgnih.gov

Single Crystal X-ray Crystallography for Molecular and Supramolecular Structure Elucidation

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are indispensable in the study of molecular compounds, providing insights into topography, structure, and surface-level interactions. These methods operate on principles that can resolve features at the microscopic and even atomic levels. nih.govoxinst.com A variety of techniques fall under this category, including Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS), each offering unique information about the sample. tascon.eu For crystalline molecular structures, such as those formed by this compound, these techniques are crucial for understanding the supramolecular architecture and the noncovalent interactions that govern crystal packing. mdpi.comresearchgate.net

One of the most powerful techniques in this domain for studying conductive materials is Scanning Tunneling Microscopy (STM), which allows for the imaging of surfaces at the atomic scale. oxinst.comibm.com It has become an essential tool in nanotechnology and materials science for mapping the three-dimensional topography and electronic properties of conductive surfaces. oxinst.com

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing and manipulating matter at the atomic level. oxinst.com Invented by Gerd Binnig and Heinrich Rohrer in 1981, for which they received the 1986 Nobel Prize in Physics, STM operates based on the quantum mechanical phenomenon of electron tunneling. oxinst.comibm.com An atomically sharp conductive tip is brought into close proximity with a conductive or semiconductive sample surface. ibm.com When a bias voltage is applied, electrons tunnel across the vacuum gap, generating a tunneling current that is exponentially dependent on the tip-sample distance. By scanning the tip across the surface and maintaining a constant current, a topographical map of the surface's atomic structure can be generated with exceptionally high resolution. oxinst.comibm.com

In the context of this compound and its derivatives, STM is particularly valuable for analyzing the two-dimensional (2D) molecular crystals that form on surfaces. The self-assembly of these molecules is often directed by specific, directional non-covalent interactions, most notably halogen bonding. researchgate.net The intermolecular ethynyl C–I∙∙∙∙N halogen bond is a key interaction that can guide the self-assembly of achiral this compound monomers into complex supramolecular architectures. researchgate.net

Research has demonstrated that the fine-tuning of the molecular structure and the choice of crystallization solvents have a dominant effect on the resulting supramolecular patterns. researchgate.net STM allows for the direct visualization of these patterns on a surface, providing critical insights into the packing arrangements and the influence of intermolecular forces. For instance, studies on related molecules like 9,10-Bis-(iodoethynyl)anthracene have proposed using STM to analyze the 2D crystal patterns formed by its adducts with halogen-bond acceptors such as pyridine derivatives. utc.edu The flat and stable nature of these aromatic systems makes them ideal candidates for STM analysis. utc.edu The goal of such studies is often to observe predicted tiling patterns, such as offset rows, which are directed by halogen bonding. utc.edu

The self-assembly of achiral this compound and its derivatives has led to the formation of remarkable structures, including the smallest single-component supramolecular triangle and spontaneously resolved pairs of intertwined double helices, all driven by the C–I∙∙∙∙N halogen bond in the crystalline state. researchgate.net STM provides the capability to analyze these 2D crystal structures, revealing how molecular design translates into macroscopic ordering.

| Research Finding | Investigated System | Key Interaction | Observed/Predicted Architecture |

| Self-assembly into complex supramolecular structures. researchgate.net | This compound and its derivatives | Intermolecular ethynyl C–I∙∙∙∙N halogen bonds | Supramolecular triangles and intertwined double helices. researchgate.net |

| Predicted formation of specific 2D tiling patterns. utc.edu | Adducts of 9,10-Bis-(iodoethynyl)anthracene and pyridine derivatives | Halogen bonding | Offset row-tiling pattern. utc.edu |

The power of STM lies in its ability to provide real-space images of molecular arrangements on a surface, offering direct evidence for the types of supramolecular structures formed. This makes it an invaluable tool for confirming the results of crystal structure analysis and for understanding the principles of molecular self-assembly in two dimensions. oxinst.comutc.edu

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Methodologies

The synthesis of 2-(iodoethynyl)pyridine and its derivatives is crucial for exploring their potential applications. Research has focused on creating efficient and versatile synthetic routes. A common and effective method involves the iodination of a terminal alkyne precursor, such as 2-ethynylpyridine (B158538).

This transformation is frequently accomplished using an electrophilic iodine source like N-iodosuccinimide (NIS). acs.org The reaction is often facilitated by a catalyst, such as silver(I) nitrate (B79036) in a solvent like acetone (B3395972). acs.org This method has been successfully applied to a variety of (phenylethynyl)pyridine precursors to yield the corresponding iodoalkyne products in good yields. acs.org Another approach involves reacting the corresponding diethynylpyridine with iodine and sodium hydroxide (B78521). acs.org For instance, the synthesis of bis(iodoethynyl)pyridines has been achieved using this method. acs.org Furthermore, post-complexation modification strategies are also being explored. In one such example, an iridium(III) complex bearing diethynyl-bipyridine ligands was successfully iodinated using NIS and silver nitrate to install the iodoethynyl moieties directly onto the pre-formed metal complex. mdpi.com

Table 1: Selected Synthetic Methods for Iodoethynyl-Substituted Pyridines

| Precursor | Reagents | Product | Yield | Reference |

| 3-[(2-Ethynylphenyl)ethynyl]pyridine | N-Iodosuccinimide (NIS), Silver(I) nitrate, Acetone | 3-(2-Iodoethynyl-phenylethynyl)pyridine | 85% | acs.org |

| 2-[(3-Ethynylphenyl)ethynyl]pyridine | N-Iodosuccinimide (NIS), Silver(I) nitrate, Acetone | 2-(3-Iodoethynyl-phenylethynyl)pyridine | 82% | acs.org |

| 2,6-Diethynylpyridine | Iodine, Sodium hydroxide | 2,6-Bis(iodoethynyl)pyridine | - | acs.org |

| bis(2-Phenylpyridinato-)(4,4'-diethynyl-2,2'-bipyridine)iridium(III) PF₆ | N-Iodosuccinimide (NIS), Silver(I) nitrate, Acetone | bis(2-Phenylpyridinato-)[4,4'-bis(iodoethynyl-2,2'-bipyridine]iridium(III) PF₆ | - | mdpi.com |

Exploration of New Supramolecular Architectures and Materials

The ability of this compound and its derivatives to self-assemble into complex, well-defined supramolecular structures is a major focus of current research. The highly directional and strong C–I···N halogen bond is the primary driving force for these assemblies.

Researchers have demonstrated that the self-assembly of achiral this compound and its derivatives can lead to the formation of remarkable structures such as the smallest single-component supramolecular triangle and spontaneously resolved pairs of intertwined 3₁- and 3₂-double helices. researchgate.netnih.govresearchgate.netresearchgate.net The final architecture is highly dependent on the fine-tuning of the monomer's molecular structure and the choice of crystallization solvents. researchgate.netnih.govresearchgate.netresearchgate.net

Beyond these, other complex shapes have been achieved. For example, various iodoalkynyl-substituted (phenylethynyl)pyridines have been shown to form discrete, parallelogram-shaped dimers through two self-complementary N···I halogen bonds. acs.orgnih.govresearchgate.net The exploration extends to multi-component systems, where cocrystallization of bis(iodoethynyl)pyridines with complementary halogen bond acceptors like dipyrimidyls leads to the formation of infinite zigzag chains. acs.org These chains are further organized into planar π-conjugated sheets through cooperative C–H···N hydrogen bonds. acs.org The use of 2,6-bis(iodoethynyl)pyridine with various halide anions has produced an array of structures, including one-dimensional helical and looped polymers, discrete macrocycles, and even two-dimensional polymeric networks, demonstrating the versatility of this building block. acs.orgworktribe.com

Table 2: Supramolecular Architectures from this compound and Derivatives

| Building Block(s) | Key Interaction(s) | Resulting Architecture | Reference |

| This compound derivatives | C–I···N Halogen Bond | Supramolecular Triangles, Double Helices | nih.gov |

| Iodoalkynyl-substituted (phenylethynyl)pyridines | C–I···N Halogen Bond | Self-Complementary Parallelogram-shaped Dimers | acs.orgnih.gov |

| Bis(iodoethynyl)pyridines and Bipyrimidyls | C–I···N Halogen Bond, C–H···N Hydrogen Bond | Planar π-Conjugated Sheets, Zigzag Chains | acs.org |

| 2,6-Bis(iodoethynyl)pyridine and Halide Anions | C–I···X⁻ Halogen Bond (X=Cl, Br, I, F) | 1D Helical Polymers, 1D Looped Chains, 2D Networks | acs.orgworktribe.com |

Applications in Organic Electronic Devices

The highly ordered, π-conjugated systems formed through the self-assembly of this compound derivatives are promising for applications in organic electronics. Rational design guidelines for efficient semiconducting materials often focus on harnessing various intermolecular interactions to improve the solid-state order of π-conjugated molecules. researchgate.net The halogen bond is a key tool in this endeavor.

The co-crystallization of iodoethynyl-based halogen bond donors with pyridyl-capped π-conjugated systems is a strategy being explored to create materials for organic electronic devices. researchgate.net The planarity and extensive conjugation within the resulting supramolecular sheets and columns are essential for efficient charge transport. acs.org For instance, the formation of planar sheets from bis(iodoethynyl)pyridines and bipyrimidines is desirable for electronic and photonic devices. acs.org While still an emerging area, the controlled assembly offered by the iodoethynyl-pyridine motif points toward a new strategy for developing next-generation organic electronic materials. acs.org

Design of Advanced Sensors and Optical Materials

The unique electronic and structural properties of assemblies based on this compound make them attractive candidates for advanced sensors and optical materials. Halogen bonding is recognized as a powerful interaction for guiding the formation of functional materials, including sensors. acs.org

A promising direction is in anion sensing. Research has shown that introducing iodoethynyl groups onto metal complexes, such as those of Iridium(III), could be a valuable strategy for developing sensors that operate via luminescence quenching or enhancement. mdpi.com Furthermore, the interactions of 2,6-bis(iodoethynyl)pyridine with halide anions demonstrate a strong and selective binding, which is a foundational principle for sensor design. acs.org The ability to "switch" photoluminescence properties, such as between fluorescence and phosphorescence, by controlling cocrystal stoichiometry in halogen-bonded systems highlights the potential for creating sophisticated optical materials. acs.org

Fabrication of Designed 2D Organic Materials

There is a growing interest in using this compound and its analogues to fabricate precisely structured two-dimensional (2D) organic materials. These materials have potential applications in electronics and sensors. utc.edu The directional nature of the C–I···N halogen bond, often working in concert with other non-covalent interactions like hydrogen bonding, provides a powerful tool for programming molecules to assemble into extended planar structures. utc.edu

Studies have shown that cocrystals of bis(iodoethynyl)pyridines and bipyrimidines form planar conjugated sheets. acs.org In these systems, halogen bonds create infinite zigzag chains, which are then organized into 2D layers by orthogonal C–H···N hydrogen bonds. acs.org Another approach involves using 2,6-bis(iodoethynyl)pyridine in reactions that, depending on the conditions and reactants, can yield two-dimensional polymeric assemblies. acs.orgworktribe.com The goal is to use these directional, non-covalent interactions to control the packing of molecules on a surface, creating designed 2D crystals with specific patterns, such as offset row-tiling, which could be analyzed by techniques like scanning tunneling microscopy (STM). utc.edu

Advanced Computational Insights into Reactivity and Noncovalent Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of this compound. Methods like Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) calculations are crucial for elucidating the nature of the noncovalent interactions that govern its self-assembly.

MEP calculations consistently show a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the axis of the C–I bond. acs.orgrsc.org The sp-hybridization of the ethynyl (B1212043) carbon atom enhances this σ-hole, making iodoalkynes potent halogen bond donors. rsc.orgresearchgate.net For example, the calculated maximum positive electrostatic potential (Vs,max) for bis(iodoethynyl)pyridines can be as high as +186.4 kJ/mol, confirming their strong halogen bond donor capability. acs.org

DFT computations are used to quantify the strength of these interactions and analyze the geometry of the resulting assemblies. researchgate.netscholaris.ca These calculations have confirmed that molecular assemblies are driven not only by halogen bonding but also by other competitive noncovalent interactions like π-stacking. researchgate.net The binding energies of halogen bonds can be calculated, and studies on related systems have shown these to be considerable. acs.org Computational analysis can also rationalize experimental observations, such as why certain crystal packing motifs are favored and how substituents influence the stability and properties of the final supramolecular structure. researchgate.netresearchgate.net

Table 3: Computational Methods and Insights for Iodoethynyl-Pyridine Systems

| Computational Method | Subject of Study | Key Insight | Reference(s) |

| Molecular Electrostatic Potential (MEP) | Halogen bond donor strength | Confirms a strong positive σ-hole on the iodine atom of iodoalkynes, explaining their potent donor capability. | acs.orgrsc.org |

| Density Functional Theory (DFT) | Interaction energies and geometries | Quantifies the strength of halogen bonds and other non-covalent interactions (e.g., π-stacking), explaining assembly and stability. | researchgate.netscholaris.ca |

| DFT / EPN Calculations | Carbonyl activation | Suggests that the I···O halogen bond can activate a carbonyl group toward nucleophilic attack. | rsc.org |

| Linear Free Energy Relationships (LFER) | Substituent effects | Correlates halogen bond strength with Hammett parameters, showing electronic effects can tune interaction strength. | researchgate.net |

常见问题

Basic Questions

Q. What are the key considerations for synthesizing 2-(Iodoethynyl)pyridine in laboratory settings?

- Methodological Answer : Synthesis requires anhydrous conditions to prevent hydrolysis of the iodoethynyl group, as moisture can lead to side reactions like dehalogenation or alkyne degradation . Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are effective, using aryl iodides and terminal alkynes. Key steps include:

- Rigorous drying of solvents (e.g., THF, DMF) and reagents.

- Use of Pd(PPh₃)₄ (5–10 mol%) and CuI (1–2 mol%) under inert gas (N₂/Ar).

- Reaction temperatures between 60–80°C for 12–24 hours.

Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Pyridine ring protons appear at δ 7.5–8.5 ppm; the ethynyl proton resonates at δ ~2.5 ppm (split due to coupling with iodine) .

- IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and C-I bond (~500 cm⁻¹) confirm functional groups .

- HRMS : Expected molecular ion [M+H]⁺ at m/z ≈ 259.00 (C₇H₅IN) .

- X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .

- Storage : Airtight containers under inert gas (N₂) at -20°C to prevent degradation .

- Spill Response : Absorb with vermiculite, dispose as hazardous waste. For skin contact, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to improve yield and selectivity?

- Methodological Answer :

- Catalyst Optimization : Increase Pd loading to 10 mol% if deactivation occurs; add phosphine ligands (e.g., XPhos) to stabilize the catalyst .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for better solubility of iodinated intermediates.

- Degassing : Remove dissolved oxygen by freeze-pump-thaw cycles to minimize side reactions .

- Reaction Monitoring : Use TLC (hexane:EA = 4:1) or GC-MS to track progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Purity Validation : Ensure derivatives are ≥95% pure via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Standardization : Replicate cytotoxicity assays (e.g., MTT) under fixed conditions (e.g., 48h incubation, 10% FBS) to reduce variability .

- Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for specific enzymes/receptors .

Q. How does the electronic nature of the iodoethynyl group influence reactivity in metal-catalyzed reactions?

- Methodological Answer :

- The electron-withdrawing iodine atom polarizes the ethynyl group, enhancing electrophilicity and facilitating oxidative addition with Pd⁰ catalysts .

- DFT Calculations : Model charge distribution to predict regioselectivity in coupling reactions (e.g., preferential bond formation at the β-carbon of the alkyne) .

- Experimental validation via Hammett plots can correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。